

Spectroscopic Profile of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Perfluoro-1,10-decanedicarboxylic acid*

Cat. No.: *B1305833*

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Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **perfluoro-1,10-decanedicarboxylic acid** are not readily available in public databases. The information presented herein is based on predicted data and the established spectroscopic characteristics of perfluorinated carboxylic acids.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **perfluoro-1,10-decanedicarboxylic acid**, catering to researchers, scientists, and professionals in drug development. The guide summarizes predicted and expected data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for acquiring such data for a solid organic acid are also provided.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For **perfluoro-1,10-decanedicarboxylic acid** (Molecular Formula: $C_{12}H_2F_{20}O_4$, Molecular Weight: 590.11 g/mol), electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce adducts of the molecular ion.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **perfluoro-1,10-decanedicarboxylic acid**. This data is valuable for identifying the compound in complex mixtures.

Adduct	Predicted m/z
$[M+H]^+$	590.97068
$[M+Na]^+$	612.95262
$[M-H]^-$	588.95612
$[M+NH_4]^+$	607.99722
$[M+K]^+$	628.92656
$[M+H-H_2O]^+$	572.96066
$[M+HCOO]^-$	634.96160
$[M+CH_3COO]^-$	648.97725

Data sourced from publicly available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For **perfluoro-1,10-decanedicarboxylic acid**, 1H , ^{13}C , and ^{19}F NMR would be informative.

Expected NMR Spectroscopic Data

Due to the absence of experimental data, the following table outlines the expected chemical shift ranges for the different nuclei in **perfluoro-1,10-decanedicarboxylic acid**, based on known values for similar functional groups and fluorine environments.

Nucleus	Functional Group	Expected Chemical Shift (ppm)	Notes
^1H	-COOH	10.0 - 13.0	The acidic proton of a carboxylic acid typically appears as a broad singlet and is highly deshielded. ^[1] ^[2] Its chemical shift is sensitive to solvent and concentration.
^{13}C	-COOH	160 - 185	The carbonyl carbon of a carboxylic acid is significantly deshielded. ^[1] ^[3]
^{13}C	-CF ₂ - (internal)	105 - 125	Carbons bonded to multiple fluorine atoms are highly deshielded and will likely show complex splitting patterns due to C-F coupling.
^{19}F	-CF ₂ - (alpha to COOH)	-110 to -120	The fluorine atoms on the carbon adjacent to the carboxylic acid will be the most deshielded of the perfluoroalkyl chain.
^{19}F	-CF ₂ - (internal)	-120 to -130	Fluorine atoms in the middle of the perfluoroalkyl chain are expected to have similar chemical shifts, potentially leading to overlapping signals. ^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a perfluorinated dicarboxylic acid is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-fluorine bonds.

Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for **perfluoro-1,10-decanedicarboxylic acid**.

Functional Group	Vibration Type	Expected Absorption Range (cm ⁻¹)	Intensity/Appearance
O-H	Stretch	2500 - 3300	Broad and strong, characteristic of the hydrogen-bonded carboxylic acid dimer. [5][6][7]
C=O	Stretch	1690 - 1760	Strong and sharp. The exact position can be influenced by hydrogen bonding.[5] [6][7]
C-F	Stretch	1100 - 1300	Very strong and complex, often appearing as a series of intense bands due to the multiple C-F bonds in the perfluorinated chain. [8]
C-O	Stretch	1210 - 1320	Medium to strong.[5]
O-H	Bend	910 - 950 and 1395 - 1440	Medium intensity, the latter may be obscured by other vibrations.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like **perfluoro-1,10-decanedicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.[9]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4) in a clean, dry vial.[9] Perfluorinated compounds may have limited solubility, so solvent selection is crucial.
 - Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Tune and lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra using standard pulse sequences. The number of scans will depend on the sample concentration and the specific nucleus being observed.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[11]

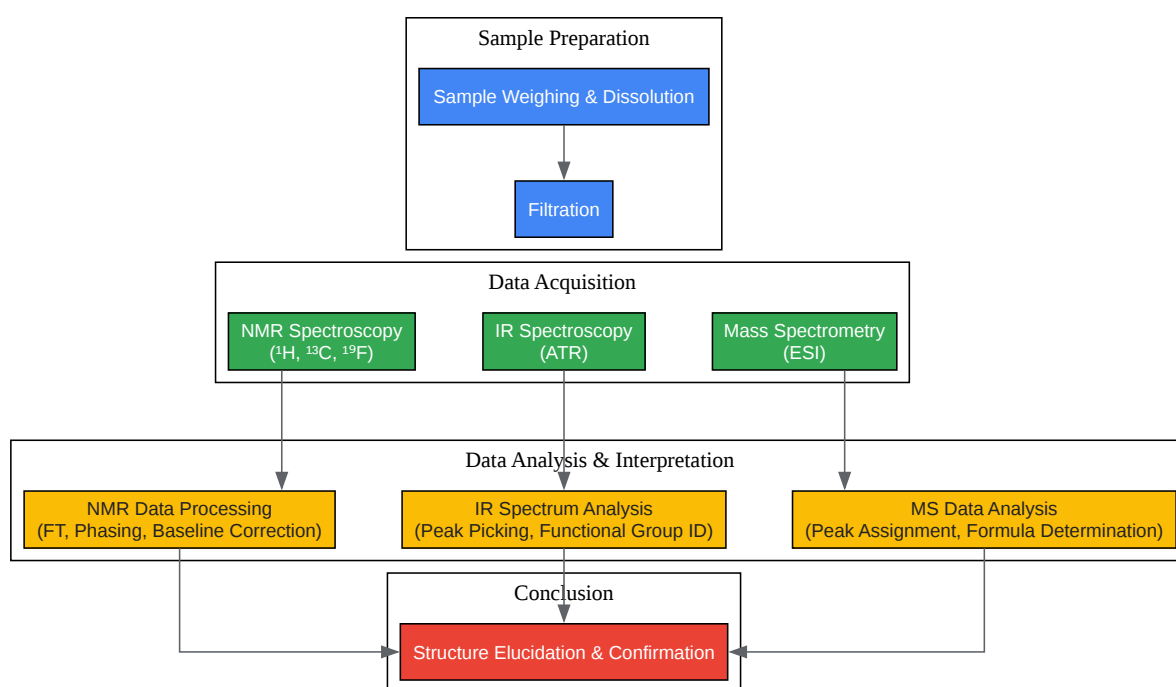
- Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[\[12\]](#)
- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly.[\[12\]](#)

Mass Spectrometry (MS) (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[\[13\]](#)
 - Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[\[13\]](#) The optimal concentration may need to be determined empirically.
 - If necessary, add a small percentage of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.
 - Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates before introduction to the mass spectrometer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the ion of interest.
 - Acquire the mass spectrum in the desired mass range and polarity mode (positive or negative). High-resolution mass spectrometry is recommended for accurate mass determination and elemental composition analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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